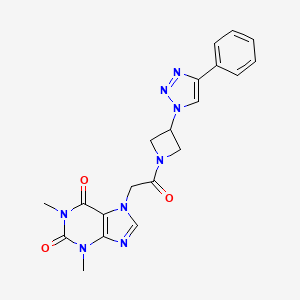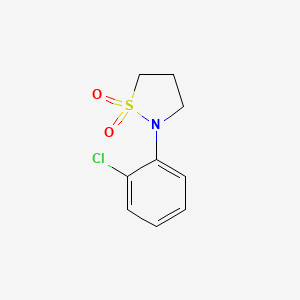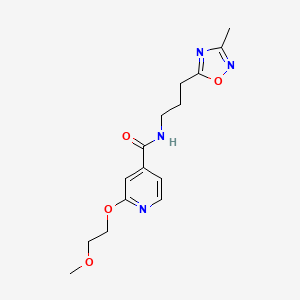
N,1-bis(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,1-bis(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as BFBTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a triazole derivative that has shown promising results in various scientific research applications.
Scientific Research Applications
Coordination Chemistry
N,1-bis(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide and related compounds have been explored in coordination chemistry, where they serve as ligands to form complex structures with metals. For instance, Sabrina Schick et al. (2014) synthesized bis(NHC) complexes featuring triazolium along with benzimidazolium or imidazolium groups linked by an N–N bond, which react with palladium to form chelating ligands coordinated to the metal center (Schick, Pape, & Hahn, 2014).
Host-Guest Chemistry
Fátima García et al. (2013) demonstrated the utility of bis(triazole)benzamide derivatives in host-guest chemistry, where these compounds effectively bind halide anions and neutral carboxylic acids through hydrogen bonding and acid-base interactions, showcasing their potential in molecular recognition and self-assembly processes (García, Aragó, Viruela, Ortí, & Sánchez, 2013).
Metal-Organic Frameworks (MOFs)
The synthesis of fluorinated metal-organic frameworks (MOFs) using fluorinated bis(triazole) ligands, such as those derived from this compound, has been explored. Zhihui Zhang et al. (2014) reported the formation of novel coordination frameworks with varying architectures, highlighting the influence of ligand isomerism and counteranions on the properties and antibacterial activities of these MOFs (Zhang, Zhang, Feng, Hu, Chen, Chen, & He, 2014).
Catalytic Activities
Stephanie K. U. Riederer et al. (2010) synthesized a series of chelating N-heterocyclic bis-carbene rhodium(I) complexes based on 1,2,4-triazoles, examining their structural characteristics and catalytic activity in the hydrosilylation of 4-fluoroacetophenone. This study provides insights into how the electronic properties and steric demands of the ligands affect catalytic performance (Riederer, Gigler, Högerl, Herdtweck, Bechlars, Herrmann, & Kühn, 2010).
properties
IUPAC Name |
N,1-bis[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c18-14-5-1-12(2-6-14)9-20-17(24)16-11-23(22-21-16)10-13-3-7-15(19)8-4-13/h1-8,11H,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMCZSDTJIDLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[2,2-dimethylpropanoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2727550.png)








![N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2727568.png)



